A Technical Guide to the Structure and Characterization of Glycyl-β-Alanine Amide Hydrochloride (H-Gly-β-Ala-NH2·HCl)
A Technical Guide to the Structure and Characterization of Glycyl-β-Alanine Amide Hydrochloride (H-Gly-β-Ala-NH2·HCl)
Executive Summary: This guide provides an in-depth technical overview of Glycyl-β-Alanine Amide Hydrochloride (H-Gly-β-Ala-NH2·HCl), a dipeptide derivative of significant interest in biochemical and pharmaceutical research. We will dissect its molecular structure, outline its physicochemical properties, present a validated synthetic workflow, and detail the analytical methodologies essential for its structural verification and quality control. This document is intended for researchers, chemists, and drug development professionals who utilize peptide building blocks to construct novel therapeutic agents and research tools. The protocols and insights provided are grounded in established principles of peptide chemistry, serving as a practical reference for laboratory applications.
Molecular Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
The subject of this guide is a dipeptide composed of an N-terminal glycine residue linked via a standard peptide bond to a C-terminal β-alanine, which is subsequently amidated. The molecule is supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1][2]
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Systematic Name: Glycyl-β-alaninamide hydrochloride
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Common Synonyms: Glycine beta-Alanine hydrochloride, Gly-β-Ala-NH2·HCl[1]
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CAS Number: 15855-91-1[1]
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Molecular Formula: C₅H₁₁N₃O₂·HCl[1]
Chemical Structure Elucidation
The structure of H-Gly-β-Ala-NH2·HCl is defined by several key features:
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Glycine Residue: The simplest amino acid, providing a flexible N-terminus.
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β-Alanine Residue: An isomer of alanine where the amino group is at the β-position of the carboxyl group. This non-proteinogenic amino acid imparts unique conformational properties to peptides.
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Peptide Bond: A covalent amide linkage between the carboxyl group of glycine and the amino group of β-alanine.
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C-Terminal Amide: The carboxyl group of β-alanine is converted to a primary amide (-CONH₂), neutralizing the negative charge and increasing its resemblance to certain biological signaling molecules.
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Hydrochloride Salt: The N-terminal primary amine is protonated, forming an ammonium salt with a chloride counter-ion. This significantly improves the compound's solubility in aqueous media, a critical feature for many biological and formulation studies.[1][2]
Physicochemical Properties
The physical and chemical characteristics of a peptide are critical for its handling, formulation, and application.
| Property | Value | Source |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | 0–8 °C, desiccated | [1] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 98.2 Ų | [3] |
Synthesis and Purification Workflow
Rationale for Synthetic Strategy
The synthesis of a simple dipeptide like H-Gly-β-Ala-NH2·HCl is readily achievable through standard solution-phase peptide chemistry. This approach, while more labor-intensive than solid-phase synthesis for longer peptides, is highly effective for gram-scale production of short sequences. The core principle involves the formation of a peptide bond between two amino acid derivatives: one with a protected N-terminus and an activated C-terminus, and another with a free N-terminus and a protected C-terminus (or in this case, a C-terminal amide).
The chosen strategy involves:
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N-protection of Glycine: The N-terminus of glycine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under coupling conditions but can be cleanly removed with acid, which is compatible with the final hydrochloride salt form.
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Coupling: Boc-glycine is coupled to β-alanine amide hydrochloride. A carbodiimide-based coupling reagent (e.g., EDC) in combination with an additive (e.g., HOBt) is used to facilitate amide bond formation while minimizing side reactions and racemization.
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Deprotection: The Boc group is removed from the resulting dipeptide using a strong acid, such as hydrochloric acid in an organic solvent, which simultaneously generates the final hydrochloride salt.
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Purification: Reversed-phase HPLC is the standard for purifying peptides, effectively separating the desired product from unreacted starting materials and coupling byproducts.[4]
Experimental Protocol: Solution-Phase Synthesis
Step 1: Coupling of Boc-Gly-OH to H-β-Ala-NH₂·HCl
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In a round-bottom flask, dissolve β-alanine amide hydrochloride (1.0 eq) and Boc-glycine (1.05 eq) in Dimethylformamide (DMF).
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Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature for 10 minutes.
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In a separate container, dissolve 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) in a minimal amount of DMF.
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Cool the primary reaction flask to 0 °C in an ice bath. Add the EDC/HOBt solution dropwise to the amino acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Step 2: Work-up and Isolation of Boc-Gly-β-Ala-NH₂
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Once the reaction is complete, dilute the mixture with ethyl acetate.
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Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide amide.
Step 3: Deprotection to Yield H-Gly-β-Ala-NH₂·HCl
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Dissolve the crude Boc-Gly-β-Ala-NH₂ in a minimal amount of a suitable organic solvent, such as dioxane or methanol.
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Add a 4M solution of HCl in dioxane (a stoichiometric excess, typically 5-10 eq) to the mixture.
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Stir at room temperature for 1-2 hours. Monitor the removal of the Boc group by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure. The crude product may be precipitated by the addition of a non-polar solvent like diethyl ether, filtered, and washed to yield the crude H-Gly-β-Ala-NH₂·HCl.
Step 4: Purification by Preparative RP-HPLC
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Dissolve the crude product in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Purify the material on a preparative C18 column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the main product peak, confirm their identity by LC-MS, and pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the final product as a white, fluffy powder (as a TFA salt). If the HCl salt is strictly required, an ion-exchange step can be performed before lyophilization.
Workflow Visualization
Structural Verification and Quality Control
A single analytical technique is insufficient for the unambiguous confirmation of a synthetic peptide's identity and purity. A multi-pronged approach is mandatory for a self-validating system, ensuring that the material meets the rigorous standards required for research and development.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the industry standard for assessing the purity of synthetic peptides.[5][6] It separates the target peptide from impurities based on hydrophobicity.
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Instrumentation: An HPLC system equipped with a UV detector, autosampler, and gradient pump.
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Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Methodology:
-
Prepare a sample stock solution of the peptide at 1 mg/mL in Mobile Phase A.
-
Equilibrate the column with 95% A / 5% B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example, from 5% B to 65% B over 20 minutes.
-
Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.
-
Validation: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated by integrating the peak area of the product and dividing by the total area of all peaks in the chromatogram.
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Protocol: Molecular Mass Confirmation by Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight, serving as definitive confirmation of the peptide's identity.[7][8] Electrospray Ionization (ESI) is the preferred method for polar molecules like peptides.
-
Instrumentation: An ESI mass spectrometer (e.g., a single quadrupole or ion trap).
-
Methodology:
-
Prepare a dilute solution of the peptide (approx. 10-50 µM) in a suitable solvent, typically 50:50 water/acetonitrile with 0.1% formic acid.
-
Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
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Validation: The spectrum should show a prominent peak corresponding to the singly charged molecular ion [M+H]⁺. For H-Gly-β-Ala-NH₂, the free base has a monoisotopic mass of 145.08 Da. The expected [M+H]⁺ ion would be at m/z 146.09. The observed mass should match this theoretical value within the instrument's mass accuracy tolerance (typically < 5 ppm for high-resolution instruments).
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Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level structural information, confirming the connectivity of the atoms and the integrity of the amino acid residues.[9][10][11] ¹H NMR is the most fundamental experiment.
-
Instrumentation: An NMR spectrometer (400 MHz or higher is recommended).
-
Methodology:
-
Dissolve 2-5 mg of the peptide in 0.5 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
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Validation: The spectrum should contain signals consistent with the expected structure.
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In D₂O: The labile amide and amine protons will exchange with deuterium and become invisible. One would expect to see:
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A singlet for the glycine α-protons (~3.8 ppm).
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Two triplets for the β-alanine α- and β-protons (~2.5 ppm and ~3.3 ppm, respectively).
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The integration of these peaks should correspond to the number of protons (2H for Gly, 2H for β-Ala α, 2H for β-Ala β). Further confirmation can be obtained with 2D NMR experiments like COSY, which will show the correlation between the adjacent α- and β-protons of the β-alanine residue.
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Integrated Characterization Workflow
Applications in Research and Development
H-Gly-β-Ala-NH2·HCl is not merely an inert chemical; it is a functional component with diverse applications in the life sciences.
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Versatile Dipeptide Building Block: Its primary use is as a precursor in the synthesis of more complex peptides and peptidomimetics.[1][12] The inclusion of β-alanine can induce specific secondary structures (e.g., turns or helices) and can increase resistance to enzymatic degradation compared to peptides composed solely of α-amino acids.
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Pharmaceutical Development: This dipeptide serves as a scaffold in the design of drugs, particularly those targeting neurological pathways or metabolic processes.[1][13] Its stability and solubility make it an attractive component for drug formulation studies.[13][]
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Biochemical Research: Researchers utilize this compound in studies of enzyme mechanisms, protein-protein interactions, and cellular transport.[1][12] It can act as a simple substrate or inhibitor analog to probe biological systems.
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Relevance to Carnosine Synthesis: β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), an important intracellular buffer and antioxidant in muscle and brain tissue.[15][16] Studies involving H-Gly-β-Ala-NH2 can provide insights into the transport and metabolism of β-alanine-containing molecules.
Conclusion
H-Gly-β-Ala-NH2·HCl is a well-defined dipeptide amide with a precise chemical structure and distinct physicochemical properties. Its utility as a building block in drug discovery and biochemical research is underpinned by its unique structural features, including the presence of a non-proteinogenic β-amino acid. The successful application of this compound is contingent upon rigorous quality control, for which a multi-technique analytical approach combining HPLC, MS, and NMR is essential. This guide has provided the foundational knowledge and validated protocols necessary for scientists to confidently synthesize, characterize, and utilize this valuable chemical tool in their research endeavors.
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Kelleher, N. L. (2021). A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2743–2754. Retrieved from [Link]
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de Salazar, D., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients, 13(9), 3223. Retrieved from [Link]
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Wüthrich, K. (n.d.). STRUCTURE DETERMINATION BY NMR. Retrieved from [Link]
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Zweckstetter, M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Retrieved from [Link]
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Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]
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WebMD. (2025, February 2). Beta-alanine: Uses and Risks. Retrieved from [Link]
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Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
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D'Andrea, L. D., & Malgieri, G. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 26(7), 2004. Retrieved from [Link]
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